molecular formula C13H12O4 B15242418 (2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol

(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol

Cat. No.: B15242418
M. Wt: 232.23 g/mol
InChI Key: BJPGVBJRBRNBAU-UHFFFAOYSA-N
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Description

(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is an organic compound with the molecular formula C13H12O4 This compound features a unique structure that includes a furodioxin ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydroxy compound with a phenylmethanol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: This compound has a similar dioxin ring structure but with a thieno group instead of a furo group.

    3,4-Ethylenedioxythiophene (EDOT): A well-known compound used in the synthesis of conductive polymers.

    Poly(3,4-ethylenedioxythiophene) (PEDOT): A polymer derived from EDOT, widely used in electronic applications

Uniqueness

(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is unique due to its specific furodioxin structure fused with a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl(phenyl)methanol

InChI

InChI=1S/C13H12O4/c14-11(9-4-2-1-3-5-9)13-12-10(8-17-13)15-6-7-16-12/h1-5,8,11,14H,6-7H2

InChI Key

BJPGVBJRBRNBAU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(OC=C2O1)C(C3=CC=CC=C3)O

Origin of Product

United States

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